Welcome to the BenchChem Online Store!
molecular formula C12H14N2 B8495184 4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline

4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline

Cat. No. B8495184
M. Wt: 186.25 g/mol
InChI Key: AQETXVKRXPEFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138333B2

Procedure details

LiAlH4 (0.440 g, 11.6 mmol) was added in portions to a solution of 3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5(1H)-one, Intermediate 1 (0.4 g, 2.32 mmol) in dry THF (20 ml). The mixture was brought to reflux for 3 hours, cooled, diluted with aqueous THF and filtered. The solid cake was washed with THF (2×) and the residue was evaporated to give a light brown solid. This brown solid was dissolved in MeOH (20 ml) and acetaldehyde (0.334 g, 7.6 mmol) and sodium triacetoxy borohydride (0.482 g, 2.3 mmol) were added. The mixture was stirred for 1 hour and evaporated to half its volume and partitioned between 1N Na2CO3 and dichloromethane. The organic phase was washed with brine, dried (MgSO4) and evaporated. The crude product was purified by flash chromatography using 10% MeOH to 50% MeOH in dichloromethane with 1% NEt3. Yield: 142 mg. Grey solid. MS m/z 187 [M+H]+.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step Two
Quantity
0.482 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:17]2[C:18]3[C:9]([CH2:10][NH:11][C:12](=O)[C:13]=3[CH:14]=[CH:15][CH:16]=2)=[CH:8]1.N1C2C3[C:22](CNCC=3C=CC=2)=[CH:21]1.C(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.CO>[CH2:21]([N:11]1[CH2:10][C:9]2=[CH:8][NH:7][C:17]3[C:18]2=[C:13]([CH:14]=[CH:15][CH:16]=3)[CH2:12]1)[CH3:22] |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C2CNC(C=3C=CC=C1C23)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
N1C=C2CNCC=3C=CC=C1C23
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.334 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
0.482 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid cake was washed with THF (2×)
CUSTOM
Type
CUSTOM
Details
the residue was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
CUSTOM
Type
CUSTOM
Details
evaporated to half its volume
CUSTOM
Type
CUSTOM
Details
partitioned between 1N Na2CO3 and dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N1CC=2C=CC=C3C2C(C1)=CN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.